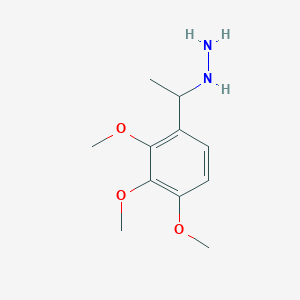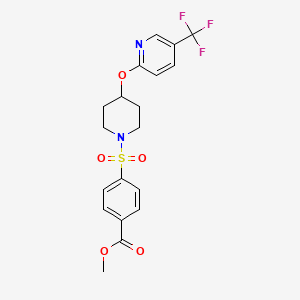![molecular formula C25H25FN4O3 B2513589 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034224-09-2](/img/structure/B2513589.png)
3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, which combines a fluoro-phenyl group, a pyrrolopyrimidine core, and a morpholine moiety, offers significant possibilities for bioactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds:
Start with the preparation of 4-fluorophenol and 3-bromophenylboronic acid through standard organic reactions.
Couple these intermediates via Suzuki coupling in the presence of a palladium catalyst to form 3-(4-fluorophenoxy)phenylboronic acid.
Formation of the Pyrrolopyrimidine Core:
Synthesize the pyrrolopyrimidine core by reacting 2-chloro-5-nitropyrimidine with morpholine under nucleophilic substitution conditions.
Reduce the nitro group to an amine using catalytic hydrogenation.
Final Coupling and Functionalization:
Couple the 3-(4-fluorophenoxy)phenylboronic acid with the amine-functionalized pyrrolopyrimidine using a palladium-catalyzed Buchwald-Hartwig amination.
Functionalize the resulting intermediate with a propanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow synthesis techniques, which offer better control over reaction conditions and improved yields. Key steps would involve automated synthesis of intermediates and inline purification to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups, leading to different amine and hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, can be used to introduce other functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Utilize reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Employ hydrogen gas with a palladium on carbon catalyst, or use chemical reducing agents like sodium borohydride.
Substitution: Use strong nucleophiles like sodium methoxide or potassium tert-butoxide under mild to moderate heating.
Major Products Formed
Oxidized derivatives: Quinones and other oxygenated aromatics.
Reduced derivatives: Primary and secondary amines, alcohols.
Substituted derivatives: Aromatic compounds with varied functional groups (e.g., alkyl, halogen, nitro).
Applications De Recherche Scientifique
Chemistry
Synthetic Building Block: Used as an intermediate for synthesizing more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biochemical Probes: Utilized in the design of probes for studying enzyme activities and signaling pathways.
Drug Development: Potential lead compound in the development of new pharmaceuticals targeting specific proteins.
Medicine
Cancer Research: Investigated for its ability to inhibit certain kinases involved in cancer cell proliferation.
Neurological Disorders: Explored for its effects on neurotransmitter receptors and pathways.
Industry
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: Evaluated for its potential as a bioactive agent in crop protection.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with key molecular targets such as kinases, receptors, and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, disrupt receptor-ligand interactions, and modulate enzyme activities through competitive or non-competitive inhibition. These interactions affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(4-fluorophenoxy)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
3-(3-(4-chlorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
3-(3-(4-fluorophenoxy)phenyl)-1-(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Uniqueness
The presence of the morpholine ring in 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one distinguishes it from other similar compounds, offering unique electronic and steric properties that enhance its binding affinity and specificity towards biological targets. This structural feature contributes to its distinctive biochemical and pharmacological profile, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c26-20-5-7-21(8-6-20)33-22-3-1-2-18(14-22)4-9-24(31)30-16-19-15-27-25(28-23(19)17-30)29-10-12-32-13-11-29/h1-3,5-8,14-15H,4,9-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKMQIBRWZYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)




![tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2513515.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)

![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2513523.png)


![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)
